Cas no 2137869-57-7 (2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)-)

2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)-, is a specialized sulfonamide derivative featuring a pyridine core substituted with an isopropyl group at the 3-position and a methylated sulfonamide moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate or pharmacophore. The sulfonamide group enhances its reactivity in nucleophilic substitution or coupling reactions, while the pyridine scaffold offers coordination sites for metal complexation. Its structural features may contribute to improved solubility and bioavailability compared to simpler sulfonamides. The isopropyl substitution introduces steric effects that could influence selectivity in target interactions. This compound is primarily utilized in research applications, particularly in the development of novel heterocyclic systems or bioactive molecules.
2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)- structure
2137869-57-7 structure
Product name:2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)-
CAS No:2137869-57-7
MF:C9H14N2O2S
MW:214.284660816193
CID:5259352

2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)-
    • Inchi: 1S/C9H14N2O2S/c1-7(2)8-5-4-6-11-9(8)14(12,13)10-3/h4-7,10H,1-3H3
    • InChI Key: QTEYRTQVPUSNMQ-UHFFFAOYSA-N
    • SMILES: C1(S(NC)(=O)=O)=NC=CC=C1C(C)C

2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-380707-5.0g
N-methyl-3-(propan-2-yl)pyridine-2-sulfonamide
2137869-57-7
5.0g
$4349.0 2023-03-02
Enamine
EN300-380707-2.5g
N-methyl-3-(propan-2-yl)pyridine-2-sulfonamide
2137869-57-7
2.5g
$2940.0 2023-03-02
Enamine
EN300-380707-10.0g
N-methyl-3-(propan-2-yl)pyridine-2-sulfonamide
2137869-57-7
10.0g
$6450.0 2023-03-02
Enamine
EN300-380707-0.05g
N-methyl-3-(propan-2-yl)pyridine-2-sulfonamide
2137869-57-7
0.05g
$1261.0 2023-03-02
Enamine
EN300-380707-0.5g
N-methyl-3-(propan-2-yl)pyridine-2-sulfonamide
2137869-57-7
0.5g
$1440.0 2023-03-02
Enamine
EN300-380707-0.25g
N-methyl-3-(propan-2-yl)pyridine-2-sulfonamide
2137869-57-7
0.25g
$1381.0 2023-03-02
Enamine
EN300-380707-0.1g
N-methyl-3-(propan-2-yl)pyridine-2-sulfonamide
2137869-57-7
0.1g
$1320.0 2023-03-02
Enamine
EN300-380707-1.0g
N-methyl-3-(propan-2-yl)pyridine-2-sulfonamide
2137869-57-7
1g
$0.0 2023-06-07

Additional information on 2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)-

Professional Introduction to 2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)- (CAS No. 2137869-57-7)

2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)-, identified by its CAS number 2137869-57-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This sulfonamide derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a pyridine core substituted with a sulfonamide group at the 2-position and an N-methyl group at the 3-position, further enhanced by a tertiary butyl group (1-methylethyl) at the same position. This specific arrangement imparts distinct chemical and biological characteristics that make it a valuable candidate for further investigation.

The< strong>pyridine scaffold is a ubiquitous motif in pharmaceuticals, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the sulfonamide group further enhances the compound's solubility and binding affinity, making it an attractive scaffold for drug design. In recent years, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The N-methyl and tertiary butyl substituents contribute to steric hindrance and electronic effects that can modulate the compound's reactivity and biological activity.

Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds to identify potential drug candidates. The< strong>2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)- structure has been subjected to molecular docking studies to evaluate its interaction with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and metabolic pathways relevant to inflammation. The tertiary butyl group, in particular, has been shown to enhance binding affinity by occupying hydrophobic pockets on the target protein.

In vitro experiments have also been conducted to assess the pharmacological properties of this compound. Preliminary data indicate that< strong>2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)- exhibits moderate cytotoxicity against certain cancer cell lines while demonstrating low toxicity towards normal cells. This selectivity is crucial for developing effective therapeutics with minimal side effects. The sulfonamide moiety plays a key role in this selectivity by preferentially binding to mutated or overexpressed enzymes in cancer cells.

The synthesis of< strong>2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by sulfonation and methylation steps. Advanced techniques such as flow chemistry have been explored to improve reaction efficiency and scalability. These synthetic strategies are essential for producing sufficient quantities of the compound for preclinical studies.

The< strong>CAS number 2137869-57-7 serves as a unique identifier for this compound, facilitating its documentation in scientific literature and regulatory databases. Researchers often rely on CAS numbers to ensure accurate identification and avoid confusion with structurally similar compounds. The systematic naming convention used for< strong>2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)- adheres to IUPAC standards, ensuring consistency across different publications and patents.

The potential applications of< strong>2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)- extend beyond oncology into other therapeutic areas such as infectious diseases and neurology. The pyridine-sulfonamide core has been reported to interact with bacterial enzymes involved in metabolic pathways, making it a candidate for novel antibiotics. Additionally, structural analogs of this compound have shown promise in modulating neurotransmitter receptors, which could lead to new treatments for neurological disorders.

Ongoing research aims to further refine the pharmacological profile of this compound through structure-activity relationship (SAR) studies. By systematically modifying various substituents on the pyridine ring, researchers can identify structural features that enhance potency, selectivity, and pharmacokinetic properties. Such studies are critical for advancing from a lead compound to an optimized drug candidate ready for clinical development.

The integration of artificial intelligence (AI) tools into drug discovery has accelerated the process of identifying promising candidates like< strong>2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)-. Machine learning algorithms can predict biological activity based on molecular structures, reducing the need for extensive experimental screening. These AI-driven approaches complement traditional wet-lab techniques by providing rapid insights into potential drug candidates' properties.

In conclusion,< strong>2-Pyridinesulfonamide, N-methyl-3-(1-methylethyl)-, identified by its CAS number 2137869-57-7, represents a promising area of research in pharmaceutical chemistry. Its unique structural features make it a valuable scaffold for developing novel therapeutics targeting various diseases. With continued advancements in synthetic methodologies and computational tools, this compound holds significant potential for future medical applications.

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